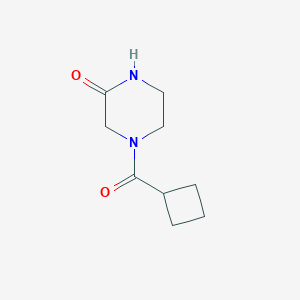

4-(Cyclobutylcarbonyl)piperazin-2-one

Description

Properties

Molecular Formula |

C9H14N2O2 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

4-(cyclobutanecarbonyl)piperazin-2-one |

InChI |

InChI=1S/C9H14N2O2/c12-8-6-11(5-4-10-8)9(13)7-2-1-3-7/h7H,1-6H2,(H,10,12) |

InChI Key |

OTOJKJQTMYECHA-UHFFFAOYSA-N |

SMILES |

C1CC(C1)C(=O)N2CCNC(=O)C2 |

Canonical SMILES |

C1CC(C1)C(=O)N2CCNC(=O)C2 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Ethylenediamine Derivatives

A widely adopted strategy involves reacting substituted ethylenediamine with carbonyl-containing reagents. For example, US6603003B2 details the synthesis of 3,4-dehydropiperazine-2-one intermediates by treating ethylenediamine derivatives with esters or ketones. Applied to 4-(cyclobutylcarbonyl)piperazin-2-one, this method could proceed as follows:

-

Intermediate formation : Ethylenediamine reacts with cyclobutylcarbonyl acetate to form a 3,4-dehydropiperazine-2-one derivative.

-

Reduction : The dehydropiperazine-2-one is reduced using LiAlH₄ or NaBH₄ to yield the saturated piperazin-2-one core.

This method offers moderate yields (60–70%) and requires careful control of stoichiometry to avoid over-alkylation.

Optimization and Comparative Analysis

Reaction Conditions and Yields

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆) : Peaks at δ 3.45–3.70 (m, 4H, piperazine CH₂), δ 2.90–3.10 (m, 4H, piperazine CH₂), δ 2.50–2.70 (m, 1H, cyclobutyl CH), and δ 1.60–2.20 (m, 6H, cyclobutyl CH₂).

Challenges and Mitigation Strategies

Regioselectivity Issues

Acylation at the 4-position competes with 1-position substitution. WO2007089768A2 recommends using bulky bases (e.g., DIPEA) to favor 4-acylation.

Q & A

Q. What are the standard synthetic routes for 4-(Cyclobutylcarbonyl)piperazin-2-one, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves coupling cyclobutylcarbonyl chloride with piperazin-2-one under basic conditions. Key steps include:

- Nucleophilic acylation : Piperazin-2-one reacts with cyclobutylcarbonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) at 0–5°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is used to isolate the product. Optimizing stoichiometry (1:1.2 molar ratio of piperazin-2-one to acyl chloride) and reaction time (4–6 hours) improves yields to ~70–80% .

Q. How is the structural integrity of 4-(Cyclobutylcarbonyl)piperazin-2-one validated post-synthesis?

A combination of spectroscopic and computational methods is employed:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the cyclobutyl carbonyl group (e.g., carbonyl carbon at ~170 ppm in C NMR) and piperazin-2-one ring protons (δ 3.2–4.1 ppm for N–CH groups) .

- High-Resolution Mass Spectrometry (HRMS) : Matches the molecular formula CHNO (exact mass: 182.1056 g/mol) .

- InChI Key : Standardized representation (e.g., InChIKey=IWELDVXSEVIIGI-UHFFFAOYSA-N for piperazin-2-one derivatives) aids in database validation .

Q. What are the key reactivity patterns of 4-(Cyclobutylcarbonyl)piperazin-2-one in nucleophilic or electrophilic environments?

The compound exhibits dual reactivity:

- Nucleophilic sites : The secondary amine in the piperazin-2-one ring undergoes alkylation or acylation. For example, reaction with benzyl bromide in DMF yields N-benzylated derivatives .

- Electrophilic carbonyl : The cyclobutyl carbonyl group participates in condensation reactions (e.g., with hydrazines to form hydrazides) under acidic conditions .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of 4-(Cyclobutylcarbonyl)piperazin-2-one?

Catalytic asymmetric methods are critical:

- Chiral catalysts : Use of (R)-BINOL-derived phosphoric acids (10 mol%) in Friedel-Crafts alkylation reactions achieves enantiomeric excess (ee) >90% for α-tertiary piperazin-2-ones .

- Dynamic kinetic resolution : Palladium-catalyzed asymmetric allylic amination with chiral ligands (e.g., Trost ligands) enables access to stereochemically complex derivatives .

Q. What computational strategies are effective in predicting the binding affinity of 4-(Cyclobutylcarbonyl)piperazin-2-one derivatives to biological targets like MDM2?

- Molecular docking : Tools like AutoDock Vina simulate interactions with the MDM2 hydrophobic pocket. Nutlin-3 (a piperazin-2-one derivative) shows a binding energy of −9.2 kcal/mol, serving as a benchmark .

- MD simulations : GROMACS-based simulations (50 ns) assess stability of ligand-protein complexes. Key interactions include hydrogen bonds with His96 and π-stacking with Phe55 .

Q. How do structural modifications of 4-(Cyclobutylcarbonyl)piperazin-2-one impact its pharmacokinetic properties?

- Lipophilicity : Introducing fluorinated cyclobutyl groups (e.g., 4-(trifluorocyclobutylcarbonyl)) increases logP from 1.2 to 2.5, enhancing blood-brain barrier penetration .

- Metabolic stability : Microsomal assays (human liver microsomes, 1 mg/mL) show t >120 minutes for derivatives with bulky substituents (e.g., tert-butyl), reducing CYP450-mediated oxidation .

Methodological Notes

- Contradiction handling : While emphasizes nucleophilic acylation, highlights sulfonylation as a competing pathway. Researchers should monitor reaction progress via TLC to avoid side products.

- Safety protocols : Follow SDS guidelines (e.g., ) for handling piperazin-2-one derivatives, including PPE (gloves, goggles) and spill containment with inert absorbents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.